molecular formula C11H8O2S B12819167 3-Sulfanylnaphthalene-2-carboxylic acid

3-Sulfanylnaphthalene-2-carboxylic acid

Cat. No.: B12819167
M. Wt: 204.25 g/mol
InChI Key: XLFFYDFFAKJIEN-UHFFFAOYSA-N
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Description

3-Mercapto-2-naphthoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of naphthalene, characterized by the presence of a mercapto (thiol) group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercapto-2-naphthoic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-naphthoic acid with thiourea in the presence of hydrochloric acid. The reaction mixture is heated, leading to the formation of the desired product .

Another method involves the use of sodium sulfide and sulfur to react with 2-naphthoic acid derivatives under controlled conditions. This method is advantageous due to its high yield and purity .

Industrial Production Methods

Industrial production of 3-mercapto-2-naphthoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-naphthoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of 3-mercapto-2-naphthoic acid.

Scientific Research Applications

3-Mercapto-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-mercapto-2-naphthoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

Uniqueness

3-Mercapto-2-naphthoic acid is unique due to the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

3-sulfanylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O2S/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,(H,12,13)

InChI Key

XLFFYDFFAKJIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)S

Origin of Product

United States

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